2-Chloro-5-methoxypyridine-3-boronic acid
Overview
Description
2-Chloro-5-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyridine, featuring a boronic acid group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methoxypyridine-3-boronic acid, also known as (2-Chloro-5-methoxypyridin-3-yl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is part of the SM coupling reaction, which involves two main steps: oxidative addition and transmetalation .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
These properties can impact the bioavailability of the compound in the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the transmetalation process . Additionally, the presence of other functional groups can also influence the reaction .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for regulating cellular functions . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in enzyme activity, affecting downstream biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage levels in experimental settings to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . The boronic acid group in this compound can undergo oxidation and reduction reactions, contributing to its metabolic transformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxypyridine-3-boronic acid typically involves the borylation of 2-chloro-5-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxypyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound. In oxidation reactions, the boronic acid group can be converted to a hydroxyl group .
Scientific Research Applications
2-Chloro-5-methoxypyridine-3-boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
2-Chloro-5-methoxypyridine-3-boronic acid can be compared with other boronic acids, such as:
2-Chloropyridine-3-boronic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and selectivity in certain reactions.
3-Chloro-2-methoxypyridine-5-boronic acid: Similar structure but with different positions of the chlorine and methoxy groups, leading to different chemical properties.
2-Chloro-3-methylpyridine-5-boronic acid: Contains a methyl group instead of a methoxy group, which can influence its steric and electronic properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
(2-chloro-5-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPMWCGARULXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674467 | |
Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-26-9 | |
Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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